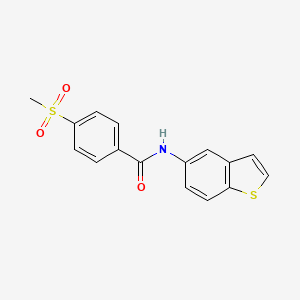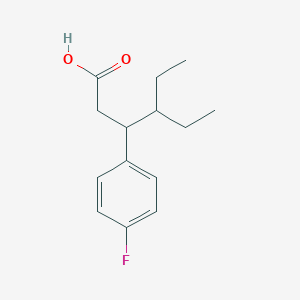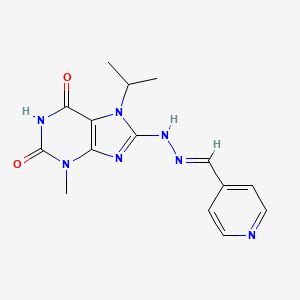
(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (an imidazole and a pyrimidine ring) fused together .
Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, would include a purine core with various substituents at the 7 and 8 positions. The isopropyl and methyl groups at the 7 and 3 positions respectively, and a hydrazine derivative at the 8 position .Chemical Reactions Analysis
Again, without specific literature sources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. In general, purine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of purine derivatives include relatively high melting points due to the aromaticity and nitrogen content of the purine ring, and solubility in water and other polar solvents due to the ability to form hydrogen bonds .科学的研究の応用
Electronic Memory Devices
Compounds with pyridin-4-ylmethylene structures have been utilized in the development of electronic memory devices. For example, a p–π conjugated small molecule featuring a pyridin-4-ylmethylene moiety was synthesized and incorporated into memory devices, demonstrating different electrical bistability performances based on the metal electrode used. This research highlights the potential of such compounds in electronic applications, particularly in data storage and memory devices (Yong Ma et al., 2015).
Synthetic Chemistry
In the realm of synthetic chemistry, compounds containing purine structures have been synthesized for various purposes, including the study of their chemical properties and reactions. For instance, new purinediones with fused structures have been obtained through multi-step syntheses, providing insights into the reactivity and potential applications of these compounds in medicinal chemistry and materials science (Ondrej imo et al., 1995).
Heterocyclic Chemistry
Research into heterocyclic compounds, such as those containing sulfur and pyridine systems, has led to the construction of complex penta- and hexacyclic systems. These systems have potential applications in the development of new pharmaceuticals and materials due to their unique structural and electronic properties (V. Dotsenko et al., 2012).
Organic Electronics
Derivatives of pyrido[2,1-f]purine-2,4-dione have shown significant potential in the field of organic electronics, particularly as highly potent antagonists of human A3 adenosine receptors. This research not only contributes to the understanding of receptor biology but also opens up possibilities for the development of new therapeutic agents (E. Priego et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-7-propan-2-yl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-9(2)22-11-12(21(3)15(24)19-13(11)23)18-14(22)20-17-8-10-4-6-16-7-5-10/h4-9H,1-3H3,(H,18,20)(H,19,23,24)/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZZDUKDSBTNLZ-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

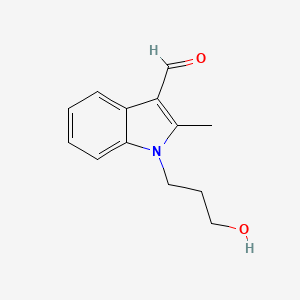
![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)
![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)

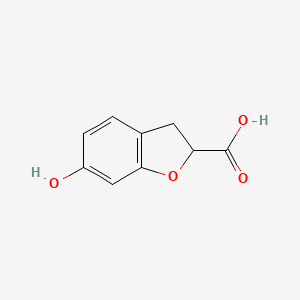
![N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2369528.png)

![Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2369531.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)
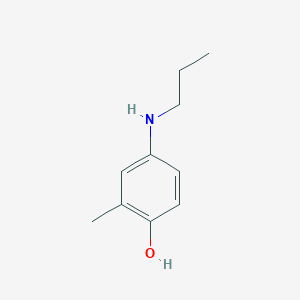
![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)
![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)
